Ivalbin

CAS No.: 7544-65-2

Cat. No.: VC17155068

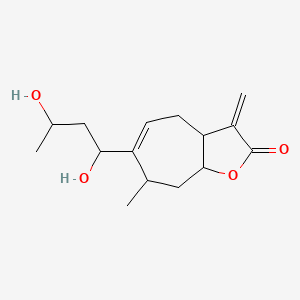

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7544-65-2 |

|---|---|

| Molecular Formula | C15H22O4 |

| Molecular Weight | 266.33 g/mol |

| IUPAC Name | 6-(1,3-dihydroxybutyl)-7-methyl-3-methylidene-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |

| Standard InChI | InChI=1S/C15H22O4/c1-8-6-14-12(10(3)15(18)19-14)5-4-11(8)13(17)7-9(2)16/h4,8-9,12-14,16-17H,3,5-7H2,1-2H3 |

| Standard InChI Key | TVKYSIIBPQZNFW-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2C(CC=C1C(CC(C)O)O)C(=C)C(=O)O2 |

Introduction

The stereochemical complexity of ivalbin, common among sesquiterpene lactones, likely contributes to its biological activity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy were instrumental in confirming the relative configuration of its chiral centers and lactone moiety .

Biosynthesis and Natural Occurrence

Sesquiterpene lactones like ivalbin originate from the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization and oxidative modifications to yield diverse skeletal types. In Iva dealbata, the biosynthesis of ivalbin presumably involves enzymatic rearrangements of a proto-guaianolide precursor, introducing structural deviations that define its "modified" status . While Iva dealbata remains the primary documented source, related species within the Asteraceae family may produce structural analogs, though this has yet to be systematically investigated.

Future Research Directions

Despite its initial characterization, ivalbin’s study has stagnated, leaving critical gaps in understanding. Priorities for future research include:

-

Structural Re-Evaluation: Modern spectroscopic techniques (e.g., high-resolution mass spectrometry, X-ray crystallography) could refine ivalbin’s molecular description and resolve ambiguities in its stereochemistry.

-

Biosynthetic Pathway Elucidation: Identifying the enzymes responsible for ivalbin’s modifications would advance synthetic biology efforts to produce this compound in vitro.

-

Bioactivity Screening: Systematic in vitro and in vivo assays are needed to evaluate ivalbin’s pharmacological potential, particularly in anti-inflammatory or anticancer contexts.

-

Ecological Studies: Investigating ivalbin’s role in plant-environment interactions could reveal its ecological functions, such as herbivore deterrence or allelopathy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume